molecular formula C13H16BrFO B7935912 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene

Cat. No.: B7935912
M. Wt: 287.17 g/mol
InChI Key: WYQUOWPYBQRNLA-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene (CAS: 1141782-49-1) is a brominated aromatic compound with the molecular formula C₁₃H₁₆BrFO and a molecular weight of 287.18 g/mol . It features a cyclohexylmethoxy substituent at the 3-position and a fluorine atom at the 5-position on the benzene ring. The bulky cyclohexylmethoxy group introduces steric hindrance, while the electron-withdrawing fluorine atom modulates the aromatic ring’s electronic properties. This compound is often utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of nicotinamide phosphoribosyltransferase inhibitors .

Properties

IUPAC Name

1-bromo-3-(cyclohexylmethoxy)-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQUOWPYBQRNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Cyclohexylmethoxylation: The cyclohexylmethoxy group can be added through a nucleophilic substitution reaction using cyclohexylmethanol and a suitable base like sodium hydride (NaH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding cyclohexylmethoxyfluorobenzene derivatives.

Common reagents and conditions used in these reactions include polar aprotic solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number
1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene C₁₃H₁₆BrFO 287.18 Br (1), Cyclohexylmethoxy (3), F (5) 1141782-49-1
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene C₁₁H₁₂BrF₃O₂ 313.11 Br (1), Isobutoxy (3), CF₃O (5) 1221793-64-1
1-Bromo-3-(tert-butyl)-5-fluorobenzene C₁₀H₁₂BrF 231.11 Br (1), tert-Butyl (3), F (5) 1123172-38-2
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.44 Br (1), Cl (3), F (5) 33863-76-2
1-Bromo-3-fluoro-5-methoxybenzene C₇H₆BrFO 205.03 Br (1), F (3), OCH₃ (5) 27407-11-0

Key Observations :

  • Electronic Effects : The trifluoromethoxy group in 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene () is more electron-withdrawing than cyclohexylmethoxy, which may enhance electrophilic substitution resistance .
  • Molecular Weight : The target compound has a higher molecular weight compared to simpler analogs like 1-Bromo-3-chloro-5-fluorobenzene (), impacting solubility and volatility .

Table 2: Reactivity and Functional Group Comparisons

Compound Name Key Functional Groups Reactivity Profile Synthetic Use Cases
This compound Bromine, Ether (Cyclohexylmethoxy) Moderate nucleophilic substitution due to steric hindrance Intermediate in kinase inhibitors
1-Bromo-3-chloro-5-fluorobenzene Bromine, Chlorine High reactivity in cross-coupling reactions Building block for agrochemicals
1-Bromo-3-fluoro-5-methoxybenzene Bromine, Methoxy Electron-rich ring promotes electrophilic substitution Precursor for dyes

Key Observations :

  • The chloro substituent in 1-Bromo-3-chloro-5-fluorobenzene () acts as a superior leaving group compared to ethers, making it more reactive in Suzuki-Miyaura couplings .
  • The methoxy group in 1-Bromo-3-fluoro-5-methoxybenzene () increases electron density on the ring, favoring electrophilic aromatic substitution over the electron-neutral cyclohexylmethoxy group in the target compound .

Key Observations :

  • Safety protocols for brominated compounds (e.g., gloves, ventilation) apply broadly .
  • Data gaps in boiling/melting points highlight the need for further experimental characterization.

Biological Activity

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a cyclohexylmethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C13H14BrF
  • Molecular Weight : 267.15 g/mol
  • CAS Number : 1141782-49-1

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound's mechanism of action is believed to involve:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could influence receptor activity, affecting cellular signaling processes.
  • Gene Expression Alteration : It may impact the transcription and translation of genes related to its biological effects.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study comparing various halogenated phenolic compounds demonstrated that the presence of bromine and fluorine enhances antibacterial activity against certain pathogens.

CompoundAntibacterial Activity (MIC)
This compoundTBD
1-Bromo-3-fluorobenzene32 µg/mL
1-Bromo-4-fluorobenzene64 µg/mL

Note: TBD indicates that specific data for this compound is not yet available.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that halogenated benzene derivatives can exhibit varying degrees of toxicity towards cancer cell lines. The cytotoxic effects are often linked to their ability to induce apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)TBD
MCF-7 (breast cancer)TBD

Data for this compound specifically is still under investigation.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds for their anti-inflammatory properties. The study found that compounds with a cyclohexyl group exhibited reduced inflammatory responses in animal models, suggesting potential therapeutic applications for inflammatory diseases.

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